Fluorescein-DBCO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

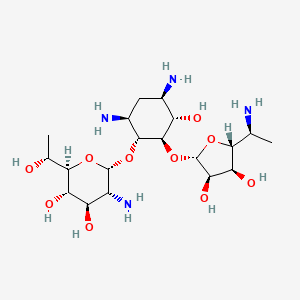

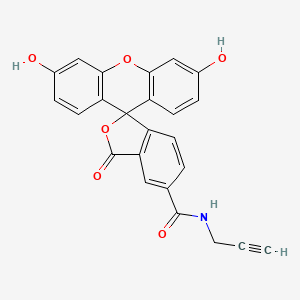

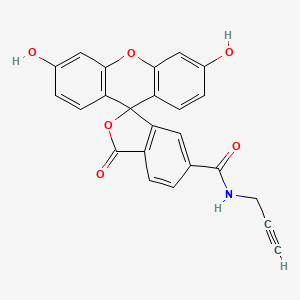

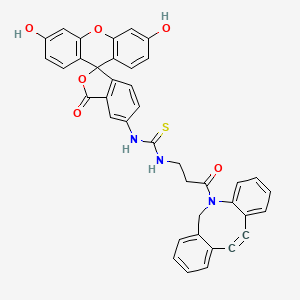

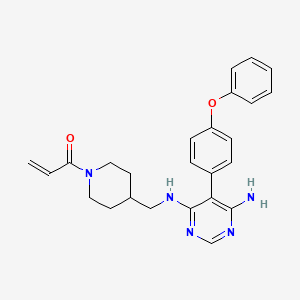

Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

Fluorescein-DBCO is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in Fluorescein-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

Fluorescein-DBCO is a fluorescein dye derivative containing a DBCO group . The molecular formula of Fluorescein-DBCO is C39H27N3O6S .Chemical Reactions Analysis

Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis

Fluorescein-DBCO has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .Applications De Recherche Scientifique

In Vitro Cellular Target Protein Labeling

Fluorescein-DBCO enables the specific labeling of cellular target proteins in vitro. This application is crucial for studying drug target engagement with drug surrogates in live cells . By facilitating the visualization of protein locations and movements within cells, researchers can gain insights into cellular processes and protein interactions.

In Vivo Molecular Imaging

The use of Fluorescein-DBCO in in vivo molecular imaging allows for efficient and effective visualization of biological processes within living organisms . This application is particularly important for diagnostic purposes and therapeutic monitoring, as it enables the tracking of molecular changes in real-time.

Ex Vivo Tissue Analysis

Ex vivo tissue analysis with Fluorescein-DBCO can be employed to develop molecular tools that aid in understanding tissue development, disease diagnosis, and therapeutic monitoring . This application is significant for translational research that bridges in vitro studies and clinical applications.

Fluorescent Labeling of Biomolecules

Fluorescein-DBCO is used for the fluorescent labeling of azide-tagged biomolecules via strain-promoted alkyne-azide click chemistry (SPAAC) . This application is essential for the visualization and tracking of biomolecules in various research settings, from basic science to applied biomedical research.

Development of New Fluorescent Probes

Researchers utilize Fluorescein-DBCO in the development of new fluorescent probes to study the structure and photophysical properties of fluorescent molecules . These probes are then applied in molecular imaging, molecular diagnosis, and chemical biology, expanding the understanding of these fields.

Drug Delivery Systems

Fluorescein-DBCO can be incorporated into drug delivery systems to facilitate the targeted delivery of therapeutics . By attaching to drugs or drug carriers, Fluorescein-DBCO allows for the visualization of drug distribution and release, enhancing the precision of treatment strategies.

Mécanisme D'action

Target of Action

Fluorescein-DBCO is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of Fluorescein-DBCO are azide-tagged biomolecules . The DBCO group in Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .

Mode of Action

Fluorescein-DBCO operates through a copper-free click chemistry mechanism . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This interaction results in the formation of a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by Fluorescein-DBCO is the formation of antibody-drug conjugates (ADCs) . The DBCO group in Fluorescein-DBCO reacts with azide groups in biomolecules, leading to the formation of ADCs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .

Pharmacokinetics

It is known that the compound is used in vitro for the labeling of cellular target proteins and studying drug-target engagement with drug surrogates in live cells .

Result of Action

The result of Fluorescein-DBCO’s action is the formation of a stable triazole linkage between the DBCO group in Fluorescein-DBCO and azide-bearing biomolecules . This enables the synthesis of ADCs and allows for specific labeling of cellular target proteins .

Action Environment

The action of Fluorescein-DBCO is influenced by the presence of azide-bearing biomolecules, which are necessary for the SPAAC reaction . The reaction occurs under aqueous conditions without the need for a copper catalyst

Safety and Hazards

When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Propriétés

IUPAC Name |

1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEDVMJBPDYXLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-DBCO | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)